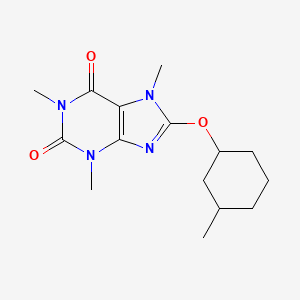
8-((3-Methylcyclohexyl)oxy)caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant. This compound is characterized by the substitution of a 3-methylcyclohexyl group at the 8th position of the caffeine molecule. It has a molecular formula of C15H22N4O3 and a molecular weight of 306.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-Methylcyclohexyl)oxy)caffeine typically involves the reaction of caffeine with 3-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 8-((3-Methylcyclohexyl)oxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
8-((3-Methylcyclohexyl)oxy)caffeine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of caffeine derivatives and their chemical properties.
Biology: The compound is used in studies of its effects on biological systems, including its potential as a stimulant and its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-((3-Methylcyclohexyl)oxy)caffeine is similar to that of caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. The compound also increases the release of neurotransmitters such as dopamine and norepinephrine, further enhancing its stimulant effects .
Comparación Con Compuestos Similares
8-Cycloheptyloxy caffeine: Another derivative of caffeine with a cycloheptyl group at the 8th position.
1,3,7-Trimethyluric acid:
Comparison: 8-((3-Methylcyclohexyl)oxy)caffeine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and biological properties. Compared to 8-cycloheptyloxy caffeine, it has a different cycloalkyl group, leading to variations in its chemical reactivity and biological activity. Compared to 1,3,7-trimethyluric acid, it retains the stimulant properties of caffeine but with potential differences in metabolism and pharmacokinetics .
Propiedades
Número CAS |
73747-36-1 |
|---|---|
Fórmula molecular |
C15H22N4O3 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
IIVPOHXPTVEOOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















